7-Hydrazinylquinoline hydrochloride

説明

7-Hydrazinylquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Hydrazinylquinoline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

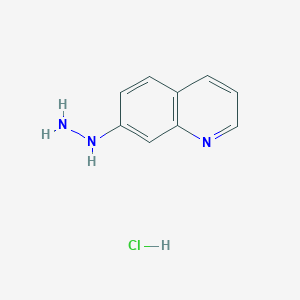

This compound is characterized by a quinoline ring substituted with a hydrazine group. This structural configuration is significant as it allows for interactions with various biological targets, including DNA and enzymes involved in cellular metabolism.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication processes in cancer cells.

- Enzyme Inhibition : It inhibits enzymes that are crucial for microbial metabolism, contributing to its antimicrobial properties.

- Reactive Intermediate Formation : The hydrazine group can generate reactive intermediates that enhance the compound's biological effects.

Anticancer Activity

Research has demonstrated that derivatives of 7-hydrazinylquinoline exhibit significant cytotoxic effects across various cancer cell lines. A notable study evaluated the cytotoxic potential of several hydrazones derived from quinoline against 60 different cancer cell lines, showing promising results with submicromolar GI50 values .

Table 1: Cytotoxic Activity of Selected 7-Hydrazinylquinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 (Breast) | 0.688 |

| 2 | HCT-116 (Colon) | 23.39 |

| 3 | HeLa (Cervical) | 50.03 |

The data indicates that these compounds are particularly effective against breast cancer cells, suggesting a potential for targeted therapies.

Antimicrobial Activity

7-Hydrazinylquinoline derivatives have also been assessed for their antibacterial and antifungal activities. In vitro studies revealed moderate to high inhibition against various pathogens, including strains resistant to conventional antibiotics .

Table 2: Antimicrobial Activity of 7-Hydrazinylquinoline Derivatives

| Compound | Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | <50 µg/mL |

| B | S. aureus | <25 µg/mL |

| C | C. albicans | <100 µg/mL |

Case Studies and Research Findings

- Anticancer Efficacy : A study highlighted the effectiveness of a specific hydrazone derivative in inhibiting the growth of CNS cancer cells with an IC50 value significantly lower than that of conventional treatments .

- Antimalarial Potential : Another investigation reported that certain derivatives exhibited high antimalarial activity against Plasmodium falciparum, with EC50 values comparable to established antimalarials .

- Structure-Activity Relationship (SAR) : Research has established SAR for various derivatives, indicating that modifications to the hydrazine or quinoline moieties can enhance biological activity while reducing toxicity towards normal cells .

科学的研究の応用

Medicinal Chemistry

7-Hydrazinylquinoline hydrochloride has been explored as a potential antibacterial , antifungal , and antitubercular agent. Its mechanism involves the inhibition of key enzymes in pathogenic microorganisms.

- Antitubercular Activity : Studies have shown that 7-hydrazinylquinoline derivatives can inhibit Mycobacterium tuberculosis DNA gyrase, disrupting bacterial DNA replication. For instance, compounds derived from this structure have demonstrated significant efficacy against drug-resistant strains of tuberculosis, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Mycobacterium tuberculosis H37Rv .

- Antimicrobial Properties : Research indicates that 7-hydrazinylquinoline derivatives possess broad-spectrum antimicrobial activities. A study reported the synthesis of various hydrazone derivatives from this compound, which exhibited notable antibacterial effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Chemical Biology

In the realm of chemical biology, this compound serves as a probe in biochemical assays to study enzyme inhibition. It is particularly useful in research aimed at understanding enzyme-substrate interactions and the development of new inhibitors for therapeutic applications.

- Enzyme Inhibition Studies : The compound has been used to evaluate the inhibition of cathepsin B1 from Schistosoma mansoni, demonstrating potential for treating schistosomiasis by disrupting critical biochemical pathways in the parasite .

Synthesis of Bioactive Molecules

This compound acts as an intermediate in the synthesis of various bioactive molecules. Its reactivity allows for modifications that lead to the formation of new compounds with enhanced biological activities.

- Synthetic Routes : The synthesis typically involves reacting 4,7-dichloroquinoline with hydrazine hydrate under reflux conditions in ethanol . This method can be adapted to create numerous derivatives with tailored properties for specific applications.

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antitubercular | 4 | Mycobacterium tuberculosis H37Rv |

| Hydrazone Derivative A | Antibacterial | 8 | Escherichia coli |

| Hydrazone Derivative B | Antifungal | 16 | Candida albicans |

Case Study 1: Antitubercular Efficacy

A recent study synthesized a series of hydrazone derivatives from this compound and evaluated their antitubercular activity. The most promising compounds showed potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis .

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of 7-hydrazinylquinoline on Schistosoma mansoni's cathepsin B1 enzyme demonstrated its potential as a therapeutic agent against schistosomiasis. The study provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts .

化学反応の分析

Condensation Reactions for Hydrazone Formation

The hydrazine group reacts with carbonyl compounds (aldehydes/ketones) to form Schiff base hydrazones, pivotal for antimicrobial and anticancer agents.

Example Reaction with o-Hydroxybenzaldehyde:

Cyclization Reactions to Pyrazole Derivatives

7-Chloro-4-hydrazinylquinoline undergoes cyclocondensation with nitrodienes or oxazolidines to form substituted pyrazoles, leveraging intramolecular nucleophilic attacks.

Reaction with Nitrodienes:

Mechanistic Insight :

-

Nucleophilic attack by hydrazine on electrophilic nitrodiene.

-

1,2-Elimination of azole to form diene intermediate.

-

Intramolecular cyclization and HCl elimination to yield pyrazole .

Nucleophilic Substitution Reactions

The hydrazinyl group participates in substitutions with electrophiles like dithioacetals or acyl chlorides:

| Reaction Partner | Product | Yield | Application | Source |

|---|---|---|---|---|

| Dithioacetal | Pyrazole-thioether derivatives | 68% | Antitubercular leads | |

| Formamide | Quinolinyl-formamides | 72% | Anticancer screening |

Biological Relevance of Derivatives

-

Anticancer Activity : 7-Chloroquinoline hydrazones exhibit submicromolar GI

values against leukemia, colon, and breast cancer cell lines . -

Antimicrobial Action : Hydrazones show inhibition zones of 12–18 mm against Staphylococcus aureus and Candida albicans .

Key Data Tables

特性

IUPAC Name |

quinolin-7-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRVBHXQGNHQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)NN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855893 | |

| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15794-14-6 | |

| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。